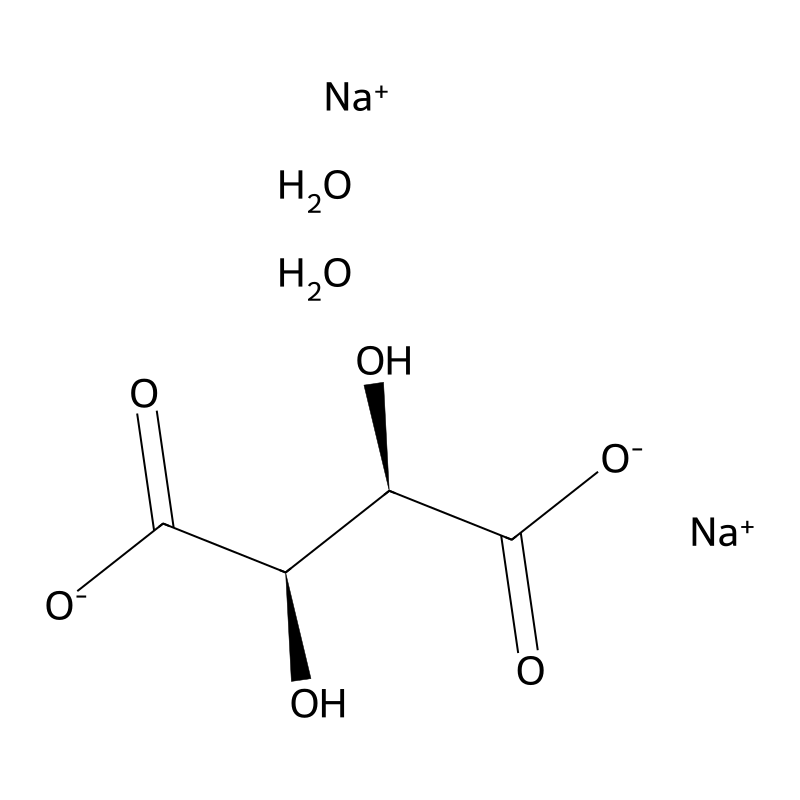

Sodium tartrate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

The unique property of sodium tartrate dihydrate is its ability to act as a weak acid-base conjugate pair. This means it can both donate and accept protons, effectively resisting changes in pH when small amounts of acids or bases are added. This buffering capacity is crucial for maintaining the proper environment for biological processes such as enzymatic reactions, protein structure, and cell viability [].

- Wide pH range: It has a buffering capacity in the range of pH 5.5 to 7.5, making it suitable for various biological systems [].

- Biocompatibility: It exhibits minimal toxicity towards cells, allowing for safe use in cell culture experiments [].

- High solubility: It readily dissolves in water, facilitating easy preparation of buffer solutions [].

These characteristics make sodium tartrate dihydrate a valuable tool for researchers studying various biological phenomena, ensuring the accuracy and consistency of their experiments.

Other Scientific Applications

While buffering is the primary application of sodium tartrate dihydrate in research, there are a few other specific applications worth mentioning:

Sodium tartrate dihydrate is a chemical compound with the molecular formula and a molar mass of approximately 230.08 g/mol. It appears as a white crystalline powder and is primarily known for its role as a primary standard in Karl Fischer titration, a method used to determine water content in various substances. The compound is also recognized for its emulsifying properties, making it useful in the food industry as an additive (E335) to stabilize and bind products such as jellies and margarine .

- Inhalation: Dust from the compound may irritate the respiratory tract. Use proper ventilation and wear a dust mask when handling.

- Skin contact: Prolonged or repeated contact may cause skin irritation. Wear gloves when handling.

- Eye contact: May cause eye irritation. Wear safety glasses.

- Ingestion: May cause mild gastrointestinal discomfort if ingested in large quantities.

Sodium tartrate dihydrate can be synthesized through the reaction of sodium bicarbonate with tartaric acid, resulting in the formation of sodium tartrate. The reaction can be represented as follows:

In aqueous solutions, sodium tartrate can undergo hydrolysis and participate in various equilibria involving tartrate ions, which can affect its behavior in biological systems and industrial applications .

Sodium tartrate dihydrate exhibits low toxicity and is generally recognized as safe for consumption in regulated amounts. It has been studied for its potential roles in biological systems, particularly in relation to its ability to act as a buffering agent. Additionally, sodium tartrate has shown some applications in biochemical assays and may influence enzymatic reactions due to its structural similarity to certain substrates .

The synthesis of sodium tartrate dihydrate typically involves:

- Neutralization Reaction: Combining tartaric acid with sodium bicarbonate or sodium hydroxide.

- Crystallization: The resulting solution is cooled to allow crystals of sodium tartrate dihydrate to form.

- Purification: Crystals are filtered and washed to remove impurities.

This method ensures the production of high-purity sodium tartrate dihydrate suitable for laboratory and industrial uses .

Sodium tartrate dihydrate has diverse applications, including:

- Food Industry: Used as an emulsifier and stabilizer in various food products.

- Laboratory Use: Serves as a primary standard for Karl Fischer titration due to its stable composition and known water content.

- Pharmaceuticals: Acts as an excipient in drug formulations.

- Cosmetics: Utilized for its binding properties in personal care products .

Research on sodium tartrate dihydrate has indicated that it interacts with various ions and compounds, influencing its solubility and stability. Studies have shown that it can form complexes with metal ions, which may enhance or inhibit certain biochemical pathways. Furthermore, its role as a buffering agent can affect the pH stability of formulations containing sensitive ingredients .

Sodium tartrate dihydrate shares similarities with several other compounds, particularly those derived from tartaric acid or related organic acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disodium tartrate | Commonly used as a food additive; less soluble than sodium tartrate dihydrate. | |

| Potassium tartrate | Used in winemaking; helps stabilize tartaric acid during fermentation. | |

| Calcium tartrate | Used in dietary supplements; provides calcium along with tartaric acid derivatives. |

Sodium tartrate dihydrate is unique due to its specific stoichiometric water content (15.66%), making it particularly useful for precise volumetric analysis in laboratory settings. Its stability under standard conditions further distinguishes it from other similar compounds, which may exhibit greater variability .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 40 of 95 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 55 of 95 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant